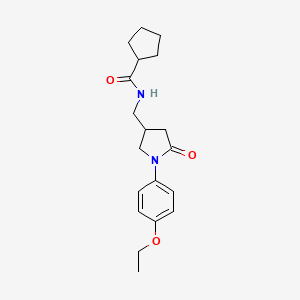![molecular formula C17H21ClN2O2 B2539864 N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2305300-32-5](/img/structure/B2539864.png)
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research. It is commonly referred to as CEP-33779 and is a potent inhibitor of the transcription factor NF-κB.
Mécanisme D'action
CEP-33779 inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. NF-κB is activated by various stimuli, including inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and regulates the transcription of genes involved in immune and inflammatory responses. Inhibition of NF-κB by CEP-33779 prevents the transcription of these genes and leads to the suppression of immune and inflammatory responses.
Biochemical and physiological effects:
CEP-33779 has been shown to have potent anti-inflammatory and anti-tumor effects in various preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, breast cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis, colitis, and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for lab experiments, including its high potency, selectivity, and specificity for NF-κB inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
CEP-33779 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on identifying the optimal dose and dosing regimen for CEP-33779 and evaluating its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the long-term effects of CEP-33779 on immune and inflammatory responses and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
CEP-33779 can be synthesized using a multistep process that involves the condensation of 4-chloro-2-nitroaniline with 2,6-dimethylpiperidine-1-carboxylic acid, followed by reduction and acylation. The final product is obtained through a coupling reaction between the acylated intermediate and propargylamine.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in regulating immune and inflammatory responses. Inhibition of NF-κB has been linked to the suppression of tumor growth, prevention of inflammation, and amelioration of autoimmune disorders.
Propriétés
IUPAC Name |
N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-4-16(21)19-15-9-8-13(18)10-14(15)17(22)20-11(2)6-5-7-12(20)3/h4,8-12H,1,5-7H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUOYKXCSUNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

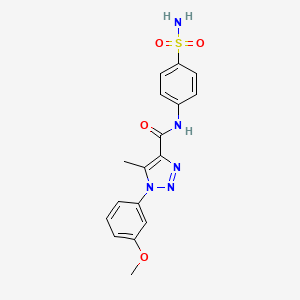
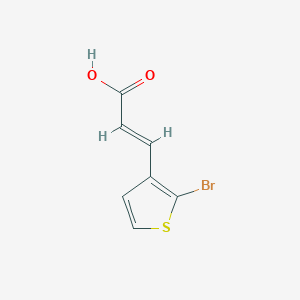
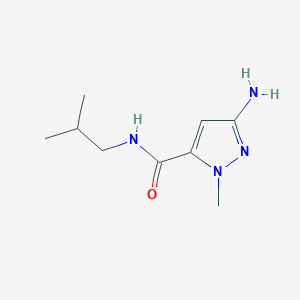
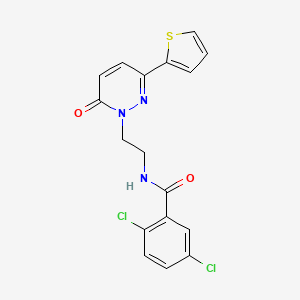
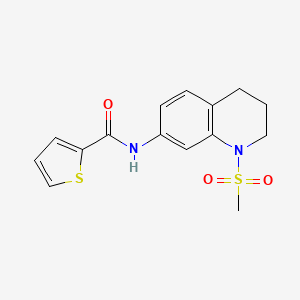
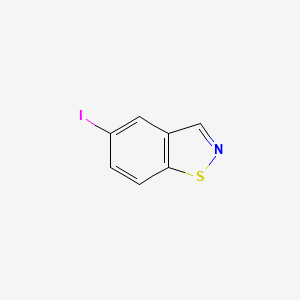
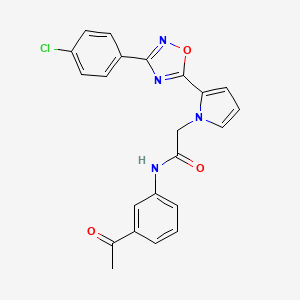
![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2539789.png)
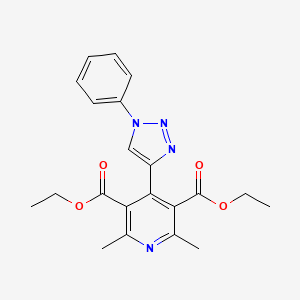
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)
![Methyl 1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate](/img/structure/B2539799.png)
![5-fluoro-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2539801.png)
